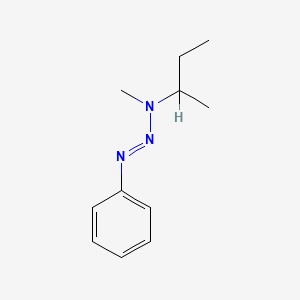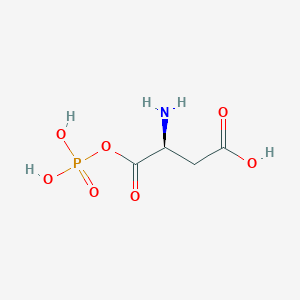
1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a hydroxyl group attached to the naphthalene ring and a methylpropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one typically involves the condensation of 1-hydroxynaphthalene with a suitable methylpropanone derivative. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This approach not only reduces the reaction time but also enhances the yield of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various naphthalene derivatives with modified functional groups, which can be further utilized in different chemical processes .
Scientific Research Applications
1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, thereby influencing their activity. The compound can modulate various biochemical pathways, including those involved in inflammation and microbial growth .
Comparison with Similar Compounds
1-Hydroxynaphthalene: Shares the naphthalene core but lacks the methylpropanone group.
2-Hydroxynaphthalene: Similar structure with the hydroxyl group at a different position.
1-(1-Hydroxynaphthalen-2-yl)ethanone: Similar structure but with an ethanone group instead of methylpropanone.
Uniqueness: 1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one is unique due to the presence of both the hydroxyl and methylpropanone groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
79387-88-5 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(1-hydroxynaphthalen-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C14H14O2/c1-9(2)13(15)12-8-7-10-5-3-4-6-11(10)14(12)16/h3-9,16H,1-2H3 |
InChI Key |
OKVRHGVPCKGTOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


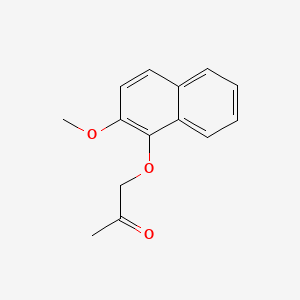
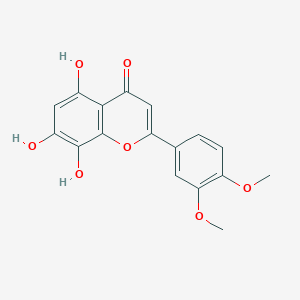
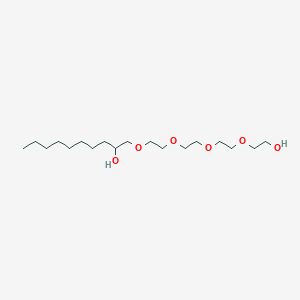
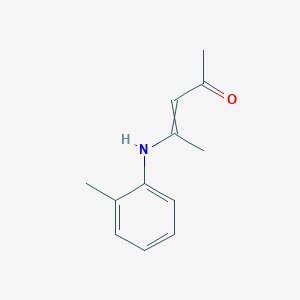


![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
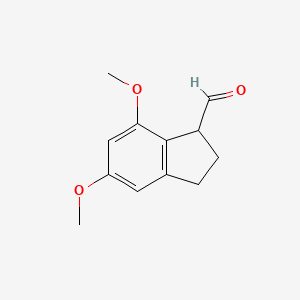
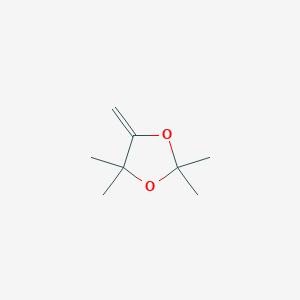

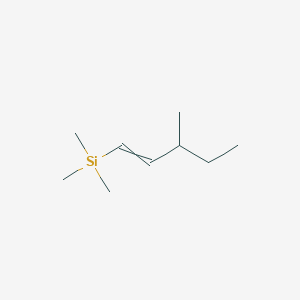
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
